molecular formula C13H8Cl2N4O B13374368 2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone

2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone

Cat. No.: B13374368
M. Wt: 307.13 g/mol
InChI Key: UKJDLIDVOIYHOC-FRKPEAEDSA-N
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Description

2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone is a compound derived from the condensation of 3-chloro-2-hydrazine quinoxaline with 2-furaldehyde. This compound belongs to the class of Schiff bases, which are known for their wide range of applications in various fields such as pharmacology, bacteriology, and mycology .

Properties

Molecular Formula

C13H8Cl2N4O

Molecular Weight

307.13 g/mol

IUPAC Name

3,7-dichloro-N-[(E)-furan-2-ylmethylideneamino]quinoxalin-2-amine

InChI

InChI=1S/C13H8Cl2N4O/c14-8-3-4-10-11(6-8)18-13(12(15)17-10)19-16-7-9-2-1-5-20-9/h1-7H,(H,18,19)/b16-7+

InChI Key

UKJDLIDVOIYHOC-FRKPEAEDSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC2=NC3=C(C=CC(=C3)Cl)N=C2Cl

Canonical SMILES

C1=COC(=C1)C=NNC2=NC3=C(C=CC(=C3)Cl)N=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone involves the condensation reaction between 3-chloro-2-hydrazine quinoxaline and 2-furaldehyde. The reaction typically occurs under reflux conditions in the presence of an appropriate solvent such as ethanol . The reaction can be represented as follows:

3-chloro-2-hydrazine quinoxaline+2-furaldehyde2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone\text{3-chloro-2-hydrazine quinoxaline} + \text{2-furaldehyde} \rightarrow \text{this compound} 3-chloro-2-hydrazine quinoxaline+2-furaldehyde→2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone involves its ability to chelate metal ions through the nitrogen and oxygen atoms in its structure. This chelation enhances the biological activity of the compound, allowing it to interact with various molecular targets and pathways. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by binding to metal ions essential for cell function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Furaldehyde (3-chloro-2-quinoxalinyl)hydrazone
  • 2-Furaldehyde (2-quinoxalinyl)hydrazone
  • 2-Furaldehyde (3,7-dichloroquinoxalinyl)hydrazone

Uniqueness

2-Furaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone is unique due to the presence of two chlorine atoms on the quinoxaline ring, which enhances its reactivity and ability to form stable metal complexes. This structural feature distinguishes it from other similar compounds and contributes to its superior biological and chemical properties .

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